DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride

Catalog No.
S12378020
CAS No.
M.F
C12H36Cl2Cu2N4O2
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethyle...

Product Name

DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride

IUPAC Name

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate

Molecular Formula

C12H36Cl2Cu2N4O2

Molecular Weight

466.4 g/mol

InChI

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2

InChI Key

VVXKYYDFGPZSOZ-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu]

Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride, commonly referred to by its systematic name, is a coordination compound with the chemical formula C12H34Cl2Cu2N4O2\text{C}_{12}\text{H}_{34}\text{Cl}_2\text{Cu}_2\text{N}_4\text{O}_2 and a molecular weight of 464.42 g/mol. This compound features two copper(II) ions coordinated by hydroxide ions and bridged by two tetramethyl ethylenediamine ligands. The structure includes two chloride ions, contributing to its stability and solubility in various solvents. It is typically encountered as a solid at room temperature and is recognized for its distinctive blue color, characteristic of many copper complexes.

, primarily due to its copper content. Notable reactions include:

  • Catalytic Reactions: It acts as a catalyst in olefin cycloaddition reactions and hydroxylation reactions, facilitating the transformation of alkenes into more complex organic compounds .
  • Oxidation-Reduction Reactions: The copper(II) ion can be reduced to copper(I), allowing it to participate in redox processes, which are crucial in organic synthesis and industrial applications.
  • Ligand Exchange: The chloride ions can be replaced by other ligands, altering the reactivity and properties of the compound.

Research into the biological activity of Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride suggests potential applications in medicinal chemistry. Its copper content is known for:

  • Antimicrobial Properties: Copper complexes exhibit antimicrobial activity, making them potential candidates for use in pharmaceuticals and coatings that prevent bacterial growth.
  • Enzyme Mimicking: The compound may mimic certain metalloenzymes, participating in biochemical pathways relevant to catalysis in biological systems.

The synthesis of Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride generally involves:

  • Reaction of Copper(II) Salts with Ligands: Copper(II) chloride is reacted with tetramethyl ethylenediamine in an aqueous solution.
  • Precipitation of Hydroxide: The addition of a base (such as sodium hydroxide) leads to the formation of the hydroxide bridge between the copper centers.
  • Isolation and Purification: The resulting precipitate is filtered, washed, and dried to obtain the pure compound.

Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride finds applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions involving alkenes.
  • Material Science: Utilized in the development of conductive polymers and materials.
  • Biochemistry: Investigated for its potential role in drug development and enzyme mimicking.

Interaction studies of Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride focus on its reactivity with various substrates:

  • Substrate Specificity: The compound shows varying catalytic efficiency depending on the substrate used, indicating selective reactivity.
  • Complex Formation: Studies reveal that it can form stable complexes with different ligands, affecting its catalytic properties.

Several compounds share structural characteristics with Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride. Notable examples include:

Compound NameChemical FormulaUnique Features
Copper(II) HydroxideCu(OH)₂Simple hydroxide form, less complex than the target compound
Tetraamminecopper(II) Sulfate[Cu(NH₃)₄]SO₄Contains ammonia ligands instead of ethylenediamine; different reactivity
Bis(N,N,N',N'-Tetramethylethylenediamine)copper(II) Chloride[Cu(TMEDA)₂]Cl₂Similar ligand structure but lacks hydroxide bridging

The uniqueness of Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride lies in its dual copper coordination through both hydroxide ions and tetramethyl ethylenediamine ligands, providing distinct catalytic properties not found in simpler copper complexes.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

464.080726 g/mol

Monoisotopic Mass

464.080726 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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